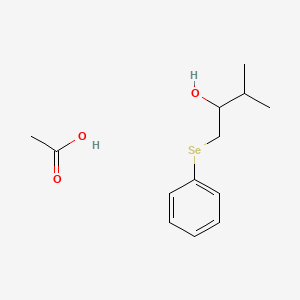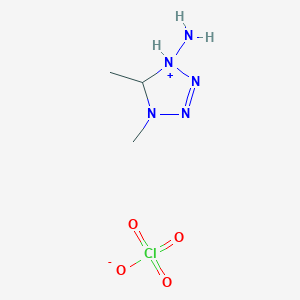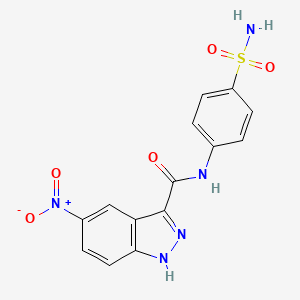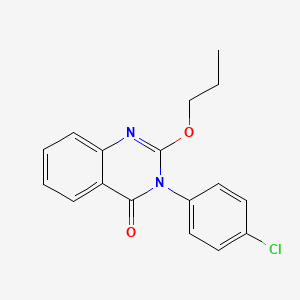![molecular formula C18H26O3 B12533869 8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one CAS No. 681238-02-8](/img/structure/B12533869.png)
8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one: is a complex organic compound characterized by its unique structure, which includes an oxirane ring, a methoxy group, and a diynone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of an alkyne precursor, followed by the introduction of the methoxy group and the formation of the diynone structure. The reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the diynone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxirane ring and the diynone structure, resulting in the formation of alcohols and alkenes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and various organometallic reagents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids and ketones, while reduction can produce alcohols and alkenes.
科学的研究の応用
Chemistry: In organic synthesis, 8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is being studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its ability to interact with specific molecular targets in cells makes it a promising candidate for further development.
Industry: In the materials science industry, this compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of receptor function. The diynone moiety can participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses.
類似化合物との比較
- 8-[(2R,3S)-3-(8-Hydroxyoctyl)-2-oxiranyl]octanoic acid
- 8-[(2R,3S)-3-octyloxiran-2-yl]octanoic acid
- 8-[(2R,3S)-3-{[(2S,3R)-3-pentyloxiran-2-yl]methyl}oxiran-2-yl]octanoic acid
Comparison: Compared to these similar compounds, 8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one is unique due to the presence of the methoxy group and the diynone moiety. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the diynone structure, in particular, allows for unique redox properties and potential interactions with biological targets that are not observed in the other similar compounds.
特性
CAS番号 |
681238-02-8 |
|---|---|
分子式 |
C18H26O3 |
分子量 |
290.4 g/mol |
IUPAC名 |
8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one |
InChI |
InChI=1S/C18H26O3/c1-3-4-5-6-9-12-17-18(21-17)13-10-7-8-11-16(19)14-15-20-2/h17-18H,3-6,9,12-15H2,1-2H3/t17-,18+/m0/s1 |
InChIキー |
ZBDTYWHJRWZCPN-ZWKOTPCHSA-N |
異性体SMILES |
CCCCCCC[C@H]1[C@H](O1)CC#CC#CC(=O)CCOC |
正規SMILES |
CCCCCCCC1C(O1)CC#CC#CC(=O)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12533791.png)
![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)


![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)



![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)
![{[(Dodec-5-en-1-yl)oxy]methyl}benzene](/img/structure/B12533851.png)


![{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol](/img/structure/B12533866.png)

